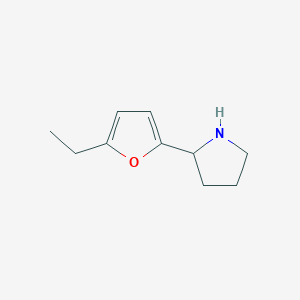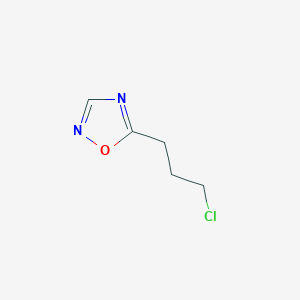![molecular formula C18H15NO3 B1423177 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde CAS No. 1338495-12-7](/img/structure/B1423177.png)
4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde
Vue d'ensemble
Description
“4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde” is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H15NO3/c1-21-16-8-7-13 (11-20)10-15 (16)12-22-17-6-2-4-14-5-3-9-19-18 (14)17/h2-11H,12H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.32 g/mol . It’s typically stored at room temperature and is available in powder form . More specific physical and chemical properties, such as melting point or solubility, were not available in the sources I found.Applications De Recherche Scientifique
Anticorrosive Applications
Quinoline derivatives, including compounds like 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde, are recognized for their anticorrosive properties. These derivatives are highly effective against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. The high electron density of quinoline derivatives, contributed by polar substituents such as methoxy groups, enhances their adsorption on metallic surfaces, offering protection against corrosion. This makes them valuable in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Therapeutic and Nutritional Uses
4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde and related compounds find applications in traditional medicine and nutrition. For instance, Decalepis arayalpathra, a plant known for its therapeutic and nutritional values, contains similar quinoline derivatives. These compounds are utilized in traditional preparations for their health benefits, including anti-inflammatory, wound healing, and gastro-protective activities. The presence of methoxy-benzaldehyde derivatives contributes to the plant's medicinal properties, offering potential for the development of new therapeutic agents (Mishra et al., 2019).
Role in Drug Design
Quinoline motifs, including those similar to 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde, are pivotal in medicinal chemistry due to their broad spectrum of bioactivity. These compounds serve as core templates in drug design, demonstrating significant efficacies in various therapeutic areas. Their versatility in synthetic modifications allows for the development of novel drugs with targeted biological activities, making them indispensable in pharmaceutical research (Ajani, Iyaye, & Ademosun, 2022).
Mécanisme D'action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .
Propriétés
IUPAC Name |
4-methoxy-3-(quinolin-7-yloxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18-7-4-13(11-20)9-15(18)12-22-16-6-5-14-3-2-8-19-17(14)10-16/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNJEZRXXDVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC3=C(C=CC=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217266 | |
| Record name | Benzaldehyde, 4-methoxy-3-[(7-quinolinyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde | |
CAS RN |
1338495-12-7 | |
| Record name | Benzaldehyde, 4-methoxy-3-[(7-quinolinyloxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-methoxy-3-[(7-quinolinyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Oxan-4-ylsulfanyl)methyl]aniline](/img/structure/B1423095.png)

![Methyl 2-[(6-methylpyridin-2-yl)amino]acetate](/img/structure/B1423098.png)
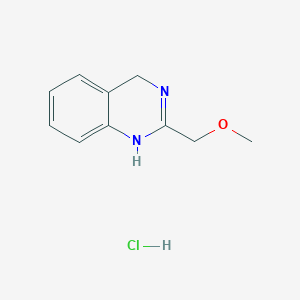

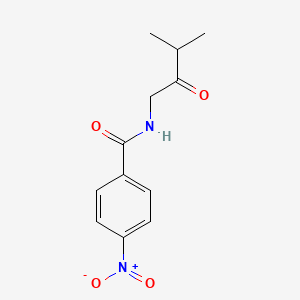

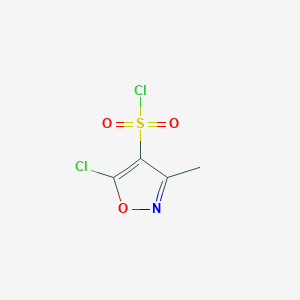


![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1423113.png)
